molecular formula C18H17N3O4S B2753968 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide CAS No. 946333-99-9

2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide

Cat. No. B2753968
CAS RN: 946333-99-9
M. Wt: 371.41
InChI Key: PJJYXWSVPFFSMM-UHFFFAOYSA-N
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Description

2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess unique biochemical and physiological effects, which make it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide is believed to involve the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various neurotransmitters, including acetylcholine, dopamine, and serotonin. By inhibiting these enzymes, 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide can modulate the levels of these neurotransmitters, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide are varied and depend on the specific biological process being investigated. Some of the reported effects of this compound include improved memory consolidation, increased levels of acetylcholine and dopamine, and reduced levels of monoamine oxidase. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide in lab experiments is its ability to selectively inhibit various enzymes involved in neurotransmitter regulation. This selectivity makes it a valuable tool for investigating specific biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for the use of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide in scientific research. One potential direction is the investigation of its potential therapeutic applications in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to investigate its potential applications in other biological processes, such as inflammation and immune regulation. Finally, the development of more efficient synthesis methods and modifications of the compound's structure could lead to the development of more potent and selective inhibitors of specific enzymes involved in neurotransmitter regulation.

Synthesis Methods

The synthesis of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide involves the reaction of 2-aminobenzamide with diethyl oxalate in the presence of triethylamine. The resulting product is then treated with p-toluenesulfonyl chloride to obtain the final compound. The overall yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to possess inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These inhibitory effects make it a valuable tool for investigating various biological processes, including neurotransmitter regulation, memory consolidation, and neurodegenerative diseases.

properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-14-7-9-16(10-8-14)26(24,25)21-12-11-20(18(21)23)13-17(22)19-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJYXWSVPFFSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide

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